molecular formula C23H23FN6O B2607321 1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1206997-91-2

1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B2607321
M. Wt: 418.476
InChI Key: SYEOPDJURMBKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its spectral properties .

Scientific Research Applications

Heterocyclic Synthesis

The compound has been studied in the context of synthesizing novel heterocyclic compounds. For example, it's used in creating a variety of heterocyclic derivatives like pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine derivatives. These derivatives are synthesized via intramolecular cyclization of related compounds with amines and enaminone compounds, demonstrating the compound's utility in creating diverse chemical structures (Ho & Suen, 2013).

GPR39 Agonists

The compound is identified as a novel GPR39 agonist. It has been characterized for its signaling patterns compared to other GPR39-selective agonists. This discovery highlights the potential of such compounds in expanding the list of targets for kinase inhibitors, including G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).

Antibacterial Drug Metabolism

Studies have explored its metabolism, particularly in relation to novel antibacterial drugs like FYL-67. It helps in understanding the phase I metabolism of such drugs both in vivo and in vitro, contributing to the development of analytical methods for quantifying these compounds in biological samples (Sang et al., 2016).

Adenosine Receptor Probes

It serves as a base for developing molecular probes for the A2A adenosine receptor. These probes, including various derivatives of the compound, have shown high affinity and selectivity, aiding in pharmacological research related to adenosine receptors (Kumar et al., 2011).

Antibacterial Activity

The compound is used in synthesizing antibacterial agents with expanded activity against Gram-negative organisms. It's been instrumental in creating azolylphenyl oxazolidinone derivatives with notable activity against pathogens like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Kilogram-Scale Synthesis

The compound has been synthesized on a large scale as part of developing environmentally benign and cost-effective routes for preparing novel oxazolidinone antibacterial candidates. This illustrates its role in practical, large-scale pharmaceutical synthesis (Yang et al., 2014).

Safety And Hazards

This involves looking at the compound’s toxicity and potential hazards. It could include studying its LD50, potential for causing cancer, and safety precautions that need to be taken when handling it .

Future Directions

This could involve looking at potential future uses for the compound, or ways that its synthesis could be improved .

properties

IUPAC Name

1-(4-fluorophenyl)-4-morpholin-4-yl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c1-16(17-5-3-2-4-6-17)26-23-27-21(29-11-13-31-14-12-29)20-15-25-30(22(20)28-23)19-9-7-18(24)8-10-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEOPDJURMBKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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